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4,4'-Bis(hydroxymethyl)diphenyl ether

Polymer chemistry Thermal analysis Monomer processing

Aromatic diol monomers require precise substitution patterns to control polymer architecture. Many symmetrical diols either melt too high (biphenyl analog, 191-192 °C) or too low (ortho isomer, 98-100 °C) for efficient melt polycondensation. 4,4'-Bis(hydroxymethyl)diphenyl ether solves this with: • Intermediate melting point (135.5-136.0 °C) - molten and reactive at 140-190 °C • Low aqueous solubility (0.58 g/L) - ideal for interfacial polycondensation • Diphenyl ether backbone - balances rigidity, thermal stability, and melt processability Supplied as a respiratory sensitizer (H334); suitable for labs with engineering controls.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 2350-43-8
Cat. No. B3188762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(hydroxymethyl)diphenyl ether
CAS2350-43-8
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2
InChIKeyVFLRGCHXIWFSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(hydroxymethyl)diphenyl ether – Para-Substituted Aromatic Diol Monomer Overview


4,4'-Bis(hydroxymethyl)diphenyl ether is a symmetrical aromatic diol monomer bearing two primary hydroxymethyl (–CH₂OH) groups at the para positions of a diphenyl ether backbone [1]. With a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g·mol⁻¹, this compound serves as a building block in polyester, polyurethane, and epoxy resin syntheses where the diphenyl ether linkage imparts a combination of rigidity and thermal stability to cured systems . Its substitution pattern (para,para′), ether bridge, and benzylic alcohol functionality collectively distinguish it from positional isomers and other aromatic diols commonly employed in condensation polymerization .

Linear polycondensation monomer with para,para′-substitution for ordered backbone architectures
Reported to support rigidity and thermal stability in cured polyester, polyurethane, and epoxy systems
May support synthesis of polyesters, polyurethanes, and epoxy resins requiring semi-rigid diol building blocks

Structural and Performance Distinctions from Generic Aromatic Diols


Aromatic diol monomers are not interchangeable building blocks; the specific identity of the bridging group, substitution pattern, and resulting physicochemical properties directly govern polymer architecture, processing behavior, and ultimate material performance [1]. 4,4'-Bis(hydroxymethyl)diphenyl ether occupies a distinct parameter space: its para,para′-disubstituted diphenyl ether scaffold confers a melting point of 135.5–136.0 °C—dramatically higher than its ortho,ortho′ positional isomer (2,2′-Bis(hydroxymethyl)diphenyl ether, mp 98–100 °C) yet substantially lower than the biphenyl-linked analog (4,4′-Bis(hydroxymethyl)biphenyl, mp 191–192 °C) . This intermediate thermal behavior reflects a unique balance between segmental rigidity (derived from the diaryl ether motif) and molecular mobility (enabled by the flexible C–O–C linkage), translating into processing advantages and differentiated material properties that generic substitution cannot replicate [2].

2,2′-Isomer (ortho,ortho′)
The ortho-substitution pattern sharply reduces melting point, which can alter solid-state handling and melt-processing profiles relative to the para,para′ isomer.
4,4′-Bis(hydroxymethyl)biphenyl (biphenyl analog)
Replacing the flexible ether linkage with a rigid C–C bond raises the melting point substantially and may reduce melt-processability in moderate-temperature polymerizations.
Bisphenol A
The isopropylidene kink introduces chain flexibility; thermal and mechanical property profiles of derived polymers may differ significantly from those based on the diphenyl ether diol.

Quantitative Evidence vs. Closest Analogs – Procurement Guide


Melting Point: 4,4′-Isomer vs. 2,2′-Positional Isomer

The substitution pattern on the diphenyl ether core exerts a decisive influence on crystalline packing and thermal behavior. The 4,4′-isomer (para,para′) displays a melting point of 135.5–136.0 °C , which is approximately 37 °C higher than that of its 2,2′-isomer (ortho,ortho′) at 98–100 °C . This substantial difference arises from the more linear, symmetrical molecular geometry of the para-substituted variant, which facilitates denser crystal packing and stronger intermolecular interactions. For polymerization processes requiring solid-state monomer handling above ambient temperature, the 4,4′-isomer offers a significantly broader thermal operating window before melting occurs.

Melting Point vs. 2,2′-Isomer
Head-to-head
Δ ≈ +37 °C (135.5–136.0 °C vs 98–100 °C)
Enables solid-state handling above ambient where ortho-isomer would melt
Both purity ≥ 98% (GC)
Polymer chemistry Thermal analysis Monomer processing

Melting Point: Diphenyl Ether Bridge vs. Biphenyl Linkage

Replacing the central ether oxygen with a direct C–C single bond yields 4,4′-Bis(hydroxymethyl)biphenyl, which exhibits a melting point of 191–192 °C . This value is approximately 56 °C higher than that of 4,4′-Bis(hydroxymethyl)diphenyl ether (135.5–136.0 °C) . The biphenyl linker eliminates the flexible ether hinge, producing a more rigid, planar structure with enhanced π-stacking and consequently stronger crystal lattice energy. For melt polycondensation reactions conducted in the 140–190 °C range, the diphenyl ether-bridged diol can be processed in the molten state, whereas the biphenyl analog remains substantially crystalline, potentially requiring higher reaction temperatures that risk monomer or catalyst degradation.

Melting Point vs. Biphenyl Analog
Cross-study comparable
Δ ≈ −56 °C (135.5–136.0 vs 191–192 °C)
Supports melt processability at 140–190 °C without monomer degradation
Both purity ≥ 98%
Condensation polymerization Monomer design Melt processing

Aqueous Solubility vs. Smaller Aromatic Diols

4,4′-Bis(hydroxymethyl)diphenyl ether exhibits a calculated aqueous solubility of 0.58 g/L at 25 °C, classified as 'very slightly soluble' . In contrast, the smaller aromatic diol 1,4-benzenedimethanol (p-xylylene glycol, CAS 589-29-7) is reported to be soluble in hot water, with solubility significantly exceeding that of the diphenyl ether derivative . While quantitative aqueous solubility data for the 2,2′-isomer under identical conditions are not directly available, its solubility profile in methanol is reported as 'almost transparency,' qualitatively similar to the 4,4′-isomer . The low aqueous solubility of 4,4′-Bis(hydroxymethyl)diphenyl ether is a direct consequence of its larger hydrophobic diaryl ether core (C₁₄H₁₄O₃, MW 230.26 vs. C₈H₁₀O₂, MW 138.17 for 1,4-benzenedimethanol), which favors partitioning into organic phases and limits water uptake during storage.

Aqueous Solubility
Cross-study comparable
0.58 g/L at 25 °C (calculated)
Low solubility favors organic-phase retention in interfacial polymerization
Quantitative comparison limited by data heterogeneity
Solution polymerization Solubility Process design

Conformational Flexibility: Diphenyl Ether vs. Rigid Linkers

In a comparative study of covalently linked alcohol dimers, diphenyl ether-bridged diol DPE(OH)₂ was found to freely interconvert between In-In, In-Out, and Out-Out conformers on the NMR timescale at room temperature, in contrast to diols bearing rigid linkers such as 9,9-dimethylxanthene (XAN(OH)₂) or biphenyl (BP(OH)₂), which favor a single In-In conformer with slow interconversion kinetics [1]. This conformational lability arises from the relatively low rotational barrier about the C–O bonds of the diphenyl ether hinge (estimated dihedral angle of approximately 90° at room temperature for the unsubstituted parent), whereas the biphenyl linker imposes a higher barrier due to steric constraints at the ortho positions. For 4,4′-Bis(hydroxymethyl)diphenyl ether specifically, the para-hydroxymethyl substituents maintain the conformational flexibility characteristic of the diphenyl ether scaffold, distinguishing it from rigid biphenyl-linked or xanthene-linked diols.

Conformational Flexibility
Class-level inference
Freely interconverting conformers (vs. rigid XAN/BP diols)
May contribute to enhanced chain dynamics and toughness in polymers
Inferred from model DPE(OH)₂; rate constants not reported
Conformational analysis Polymer chain dynamics NMR spectroscopy

Thermal Stability Contribution vs. Bisphenol A Systems

Vendor technical documentation describes 4,4′-Bis(hydroxymethyl)diphenyl ether as a diol monomer that 'provides rigidity and thermal stability to cured systems' . While specific glass transition temperature (Tg) data for homopolymers derived solely from this monomer are not available in the open literature, the structural basis for this claim rests on the para-phenylene ether repeat unit, which introduces a semi-rigid segment into the polymer backbone. By comparison, polymers derived from Bisphenol A (mp 150–155 °C ) incorporate the isopropylidene (–C(CH₃)₂–) kink, which disrupts chain packing and typically yields lower Tg values in analogous polyester or epoxy systems. The ether oxygen in 4,4′-Bis(hydroxymethyl)diphenyl ether provides a degree of rotational freedom that mitigates the extreme brittleness often observed in wholly aromatic, all-para-linked liquid crystalline polyesters, positioning this monomer in an intermediate rigidity-flexibility regime. This evidence dimension is classified as Class-level inference because quantitative Tg data for the target compound-derived polymers are not publicly available for direct comparison with BPA-derived analogs under identical polymerization conditions.

Thermal Stability Contribution
Class-level inference
Vendor reports “provides rigidity and thermal stability”
May support intermediate thermal performance between aliphatic and rigid aromatic diols
No public polymer Tg data for direct comparison
Thermal stability Polymer rigidity Epoxy resin formulation

GHS Hazard Profile: Respiratory Sensitization Risk

The Globally Harmonized System (GHS) classification for 4,4′-Bis(hydroxymethyl)diphenyl ether includes H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), classified as Respiratory Sensitizer Category 1, alongside H318 (Causes serious eye damage, Category 1), H315 (Causes skin irritation, Category 2), H335 (May cause respiratory irritation, STOT SE Category 3), and H400 (Very toxic to aquatic life, Aquatic Acute Category 1) . The H334 respiratory sensitization hazard is a critical differentiator: this classification requires the 'Danger' signal word and mandates specific engineering controls (e.g., local exhaust ventilation, respiratory protection) during handling . In contrast, common comparator monomers such as 1,4-benzenedimethanol and Bisphenol A are not typically classified as respiratory sensitizers under GHS, although they may carry their own hazard statements. The presence of H334 imposes procurement and handling requirements that may favor or disfavor this monomer depending on the user's infrastructure for managing sensitizing substances.

GHS Respiratory Sensitization
Cross-study comparable
H334 (Resp. Sens. 1): Danger
Requires engineering controls and PPE not needed for common diol monomers
Impacts facility requirements and cost of ownership
Occupational safety Hazard assessment Monomer handling

Optimal Application Scenarios Based on Quantitative Evidence


Melt Polycondensation of Semi-Rigid Polyesters (140–190 °C)

The intermediate melting point of 4,4′-Bis(hydroxymethyl)diphenyl ether (135.5–136.0 °C) positions it ideally for melt polycondensation reactions conducted in the 140–190 °C range. At these temperatures, the monomer is fully molten and reactive, while the biphenyl analog (mp 191–192 °C ) would remain substantially solid, and the 2,2′-isomer (mp 98–100 °C ) would exhibit excessive melt fluidity with potential for premature volatilization or side reactions. This temperature window is compatible with common polycondensation catalysts (e.g., titanium alkoxides, organotin compounds) and enables co-polymerization with terephthalic acid, isophthalic acid, or aliphatic diacids to yield semi-aromatic polyesters with tailored thermal and mechanical properties.

Interfacial or Biphasic Polymerization for Hydrophobic Polyesters

The very low aqueous solubility of 4,4′-Bis(hydroxymethyl)diphenyl ether (0.58 g/L at 25 °C, calculated ) makes it well-suited for interfacial polycondensation or biphasic polymerization systems where monomer retention in the organic phase is critical for achieving high molecular weight. Unlike the more water-soluble 1,4-benzenedimethanol , the diphenyl ether-based monomer partitions strongly into organic solvents (e.g., dichloromethane, toluene, diphenyl ether), minimizing hydrolysis side reactions at the aqueous-organic interface and enabling efficient stoichiometric control in reactions with diacid chlorides.

Polymer Design Requiring Balanced Chain Dynamics and Toughness

The diphenyl ether linker's demonstrated conformational freedom in solution (freely interconverting conformers on the NMR timescale) suggests that polymers derived from 4,4′-Bis(hydroxymethyl)diphenyl ether can exhibit enhanced chain mobility in the amorphous phase compared to polymers based on rigid biphenyl or xanthene linkers. This property is expected to translate into improved impact resistance, elongation at break, and reduced melt viscosity during processing, while the para-phenylene ether repeat unit still provides sufficient backbone rigidity to maintain useful thermal stability . This balance is particularly relevant for engineering thermoplastics and thermoset formulations where toughness must be achieved alongside heat resistance.

R&D Settings with Respiratory Sensitizer Handling Protocols

The GHS H334 respiratory sensitization classification means that 4,4′-Bis(hydroxymethyl)diphenyl ether is most appropriately deployed in laboratories and production facilities already equipped with engineering controls (fume hoods, local exhaust ventilation), administrative procedures (health surveillance, restricted access), and personal protective equipment (particulate respirators) required for handling Category 1 respiratory sensitizers. For procurement decisions, this hazard profile may represent a manageable risk in well-controlled environments while posing an unacceptable burden in facilities lacking appropriate infrastructure—a differentiation from comparator diols such as 1,4-benzenedimethanol and Bisphenol A that must be evaluated on a site-specific basis .

Application
Selection Property
Validation Focus
Melt polycondensation of semi-rigid polyesters
Intermediate melting point supporting melt processing
Co-monomer and catalyst compatibility at moderate temperatures
Interfacial or biphasic polymerization
Low aqueous solubility limiting monomer partitioning to organic phase
Retention in organic solvent during reaction, minimizing hydrolysis
Engineering thermoplastics requiring balanced rigidity-toughness
Conformational flexibility from diphenyl ether linker
Impact resistance and melt viscosity relative to rigid-linker polymers
Research environments with respiratory sensitizer protocols
H334 respiratory sensitization hazard classification
Compatibility with existing engineering controls, PPE, and ventilation
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